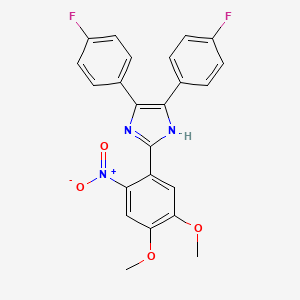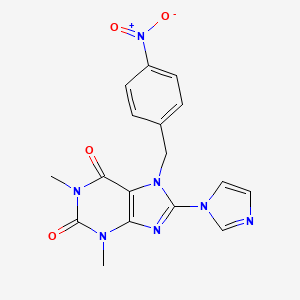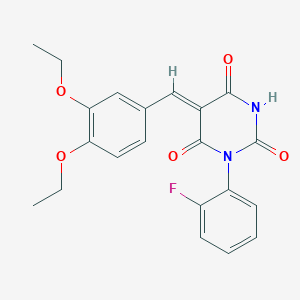
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
Overview
Description
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole, also known as AG-205, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family of compounds, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of AG-205 for lab experiments are discussed in
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole involves the inhibition of GSK-3. This enzyme is involved in the regulation of a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is a potent inhibitor of GSK-3, with an IC50 value of 4.5 nM. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been shown to have anti-inflammatory and anti-tumor properties in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole for lab experiments is its high potency as a GSK-3 inhibitor. This allows for the use of lower concentrations of the compound in experiments, which can reduce the potential for non-specific effects. However, one limitation of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole. One area of research could focus on the development of more soluble analogs of the compound, which could improve its utility in experimental settings. In addition, further studies could be conducted to investigate the potential therapeutic applications of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole in the treatment of diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, studies could be conducted to investigate the potential side effects of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole, which could inform its potential use as a therapeutic agent.
Scientific Research Applications
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of a variety of cellular processes. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c1-31-19-11-17(18(28(29)30)12-20(19)32-2)23-26-21(13-3-7-15(24)8-4-13)22(27-23)14-5-9-16(25)10-6-14/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMMMUNHQFXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676471.png)
![5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3676475.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676477.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B3676481.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B3676483.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3676484.png)
![4-methyl-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3676493.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3676500.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3676510.png)
![N~2~-(4-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676520.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676532.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676548.png)
